

An In-depth Technical Guide to Cyclopentane-1,2,3,4-tetracarboxylic Acid

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Compound of Interest

Compound Name: Cyclopentane-1,2,3,4-tetracarboxylic acid

Cat. No.: B1265402

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **cyclopentane-1,2,3,4-tetracarboxylic acid**, a versatile scaffold in organic chemistry with emerging applications in medicinal chemistry. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis, and insights into its analytical characterization.

Core Quantitative Data

A summary of the key quantitative data for **cyclopentane-1,2,3,4-tetracarboxylic acid** is presented below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	246.17 g/mol	[1][2][3][4][5][6]
Molecular Formula	C ₉ H ₁₀ O ₈	[2][4][5][6][7]
CAS Number	3724-52-5	[5]
Melting Point	192 °C (for cis,cis,cis,cis-isomer)	[4]
Boiling Point	349.17 °C (rough estimate)	[4]
Density	1.4898 (rough estimate)	[4]

Synthesis and Experimental Protocols

The synthesis of **cyclopentane-1,2,3,4-tetracarboxylic acid** is a multi-step process. A common and effective method involves the Diels-Alder reaction between maleic anhydride and cyclopentadiene to form an intermediate, 5-norbornene-2,3-dicarboxylic acid anhydride. This intermediate is then subjected to ozonolysis, hydrolysis, and oxidation to yield the target tetracarboxylic acid.^[1] The dianhydride of the title compound is often the final target in many reported syntheses.

Detailed Experimental Protocol for the Synthesis of Cyclopentane-1,2,3,4-tetracarboxylic Acid Intermediate

This protocol is adapted from a method for the preparation of the corresponding dianhydride.

Step 1: Synthesis of 5-norbornene-2,3-dicarboxylic acid anhydride

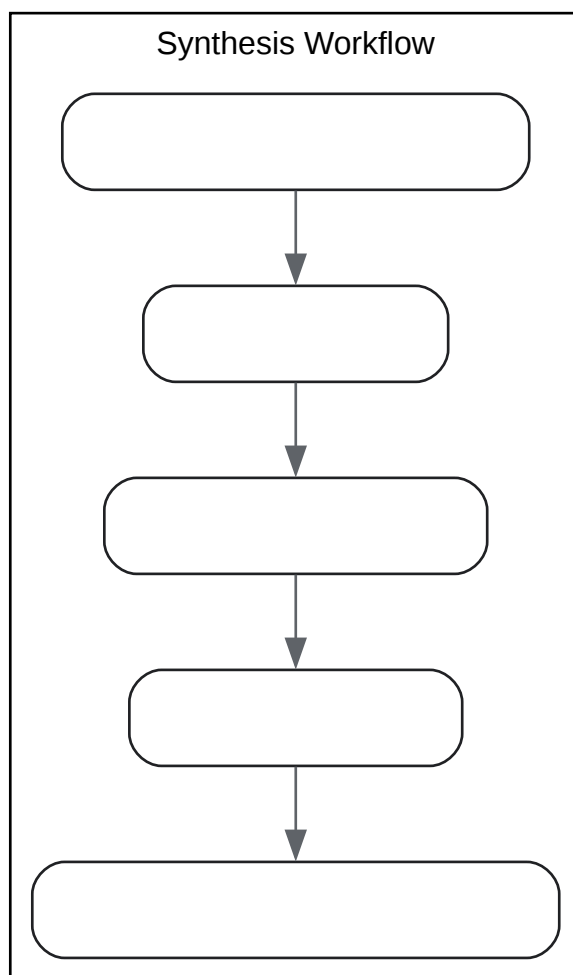
- In a suitable reactor, dissolve 98.00 g (1.00 mol) of maleic anhydride in 300.00 g of ethyl acetate.
- Cool the solution to a low temperature (-10 °C).
- Slowly add 72.71 g (1.10 mol) of cyclopentadiene dropwise to the solution while maintaining the reaction temperature at -10 °C.
- Observe the precipitation of white crystals as the reaction proceeds.
- After the addition of cyclopentadiene is complete, continue the reaction until completion.
- Filter the reaction mixture to collect the white solid product.
- Dry the product under vacuum to yield 5-norbornene-2,3-dicarboxylic acid anhydride. A typical yield is around 96%.^[1]

Step 2: Ozonolysis and Oxidation to **Cyclopentane-1,2,3,4-tetracarboxylic Acid**

- In a bubble reactor, dissolve 157.60 g (0.96 mol) of 5-norbornene-2,3-dicarboxylic acid anhydride in a mixture of 800.00 g of acetic acid and 160.00 g of distilled water.

- Cool the solution to 0 °C.
- Bubble ozone gas continuously through the solution from the bottom of the reactor, maintaining the temperature at 0 °C.
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete after approximately 6 hours, indicated by the complete consumption of the starting material.[\[1\]](#)
- The resulting crude product, **cyclopentane-1,2,3,4-tetracarboxylic acid**, can be used directly in the next step without extensive purification or can be isolated and purified as needed for other applications.

The following diagram illustrates the workflow for the synthesis of the **cyclopentane-1,2,3,4-tetracarboxylic acid** intermediate.



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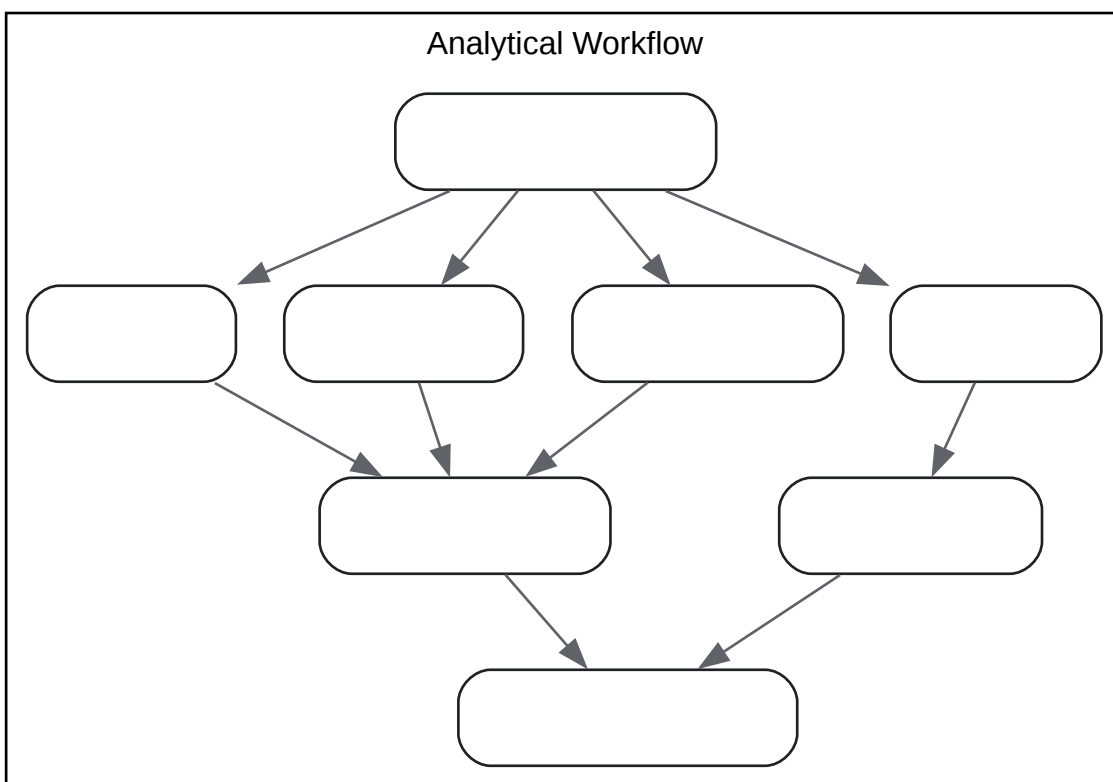
Synthesis of **Cyclopentane-1,2,3,4-tetracarboxylic Acid**.

Analytical Characterization

The structural elucidation and purity assessment of **cyclopentane-1,2,3,4-tetracarboxylic acid** and its derivatives are crucial for research and development. Various spectroscopic techniques are employed for this purpose.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR are fundamental for confirming the carbon skeleton and the presence of carboxylic acid protons. Spectral data for cis,cis,cis,cis-1,2,3,4-Cyclopentanetetracarboxylic acid is available.[2][8]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, particularly the broad O-H stretch of the carboxylic acids and the C=O stretch.
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
- High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are valuable for assessing the purity of the compound and for monitoring reaction progress.[8]

The logical relationship for the analytical characterization process is depicted in the diagram below.



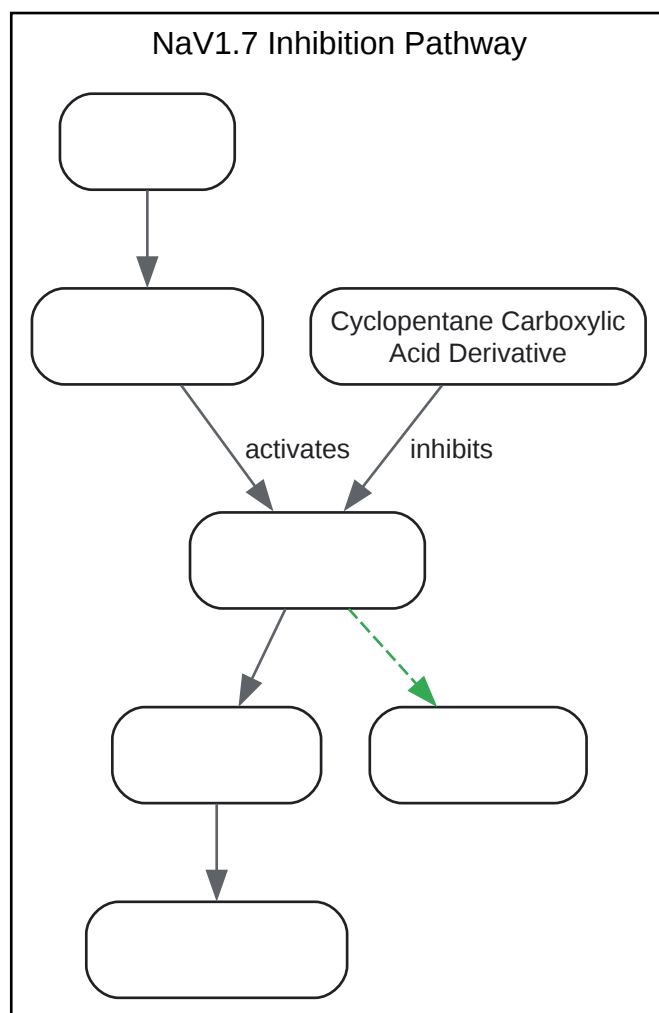
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Analytical Workflow for Characterization.

Relevance in Drug Development

While **cyclopentane-1,2,3,4-tetracarboxylic acid** itself is primarily a research chemical, its derivatives have shown significant potential in drug discovery. Specifically, cyclopentane carboxylic acid derivatives have been identified as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for the development of novel analgesics for pain management.^[9] The rigid cyclopentane scaffold allows for the precise spatial orientation of functional groups, which is critical for high-affinity binding to biological targets.

The general signaling pathway involving NaV1.7 inhibition is illustrated below.



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Mechanism of NaV1.7 Inhibition.

This technical guide provides foundational knowledge on **cyclopentane-1,2,3,4-tetracarboxylic acid** for researchers and professionals in the pharmaceutical and chemical industries. The provided data and protocols can serve as a valuable resource for the synthesis, characterization, and exploration of this compound and its derivatives in various scientific applications.

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